(3-Chloro-5-cyano-2-methylphenyl)boronic acid
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Overview
Description
(3-Chloro-5-cyano-2-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-2-methylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing high yields of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-cyano-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic acid group replaced by a hydrogen atom.
Scientific Research Applications
(3-Chloro-5-cyano-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-cyano-2-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-5-methylphenyl)boronic acid
- (3-Cyano-5-methoxyphenyl)boronic acid
- (3-Methylphenyl)boronic acid
Uniqueness
(3-Chloro-5-cyano-2-methylphenyl)boronic acid is unique due to the presence of both chloro and cyano groups, which provide distinct electronic properties and reactivity. These functional groups make it particularly useful in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H7BClNO2 |
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Molecular Weight |
195.41 g/mol |
IUPAC Name |
(3-chloro-5-cyano-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-3,12-13H,1H3 |
InChI Key |
USCQORWFTINVEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Cl)C#N)(O)O |
Origin of Product |
United States |
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